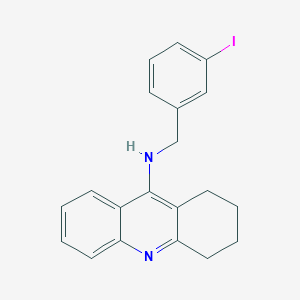
9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acridine core, which is a tricyclic aromatic system, and a 3-iodobenzylamino substituent. The combination of these structural features imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the acridine core, followed by the introduction of the 3-iodobenzylamino group. The key steps include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and aldehydes.
Introduction of the 3-Iodobenzylamino Group: This step involves the nucleophilic substitution reaction where the acridine core reacts with 3-iodobenzylamine under suitable conditions, often in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
9-Benzylamino-1,2,3,4-tetrahydroacridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
9-(3-Chlorobenzylamino)-1,2,3,4-tetrahydroacridine: Contains a chlorine atom instead of iodine, leading to different chemical and biological properties.
9-(3-Bromobenzylamino)-1,2,3,4-tetrahydroacridine: Similar structure with a bromine atom, which can influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C20H19IN2 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[(3-iodophenyl)methyl]-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H19IN2/c21-15-7-5-6-14(12-15)13-22-20-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)20/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,22,23) |
InChI Key |
ZUCWQTWGZGIYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCC4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















